molecular formula C15H13N3O3 B2862495 N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5-methylisoxazole-3-carboxamide CAS No. 2034438-33-8

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2862495
CAS No.: 2034438-33-8
M. Wt: 283.287
InChI Key: DIJFYIZPQHUGJS-UHFFFAOYSA-N
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Description

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5-methylisoxazole-3-carboxamide is a heterocyclic compound featuring a pyridine core substituted with a furan moiety and an isoxazole-carboxamide side chain. The compound’s design combines aromatic and heteroaromatic systems, which are common in medicinal chemistry for modulating bioactivity, solubility, and metabolic stability .

Properties

IUPAC Name

N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c1-10-7-13(18-21-10)15(19)17-9-11-4-5-16-12(8-11)14-3-2-6-20-14/h2-8H,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIJFYIZPQHUGJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC2=CC(=NC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5-methylisoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on available research findings.

Chemical Structure and Properties

The compound features a complex structure incorporating a furan ring, a pyridine ring, and an isoxazole moiety. Its molecular formula is C15H13N3O3C_{15}H_{13}N_{3}O_{3} with a molecular weight of approximately 283.287 g/mol. The presence of these heterocycles contributes to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Furan Ring : Synthesized through cyclization of 1,4-dicarbonyl compounds.
  • Formation of the Pyridine Ring : Achieved via Hantzsch pyridine synthesis.
  • Formation of the Isoxazole Ring : Accomplished through 1,3-dipolar cycloaddition of nitrile oxides with alkenes.
  • Final Coupling : Combines the intermediates under specific conditions, often using palladium-catalyzed cross-coupling reactions.

This compound exhibits its biological activity through interactions with specific molecular targets, such as enzymes or receptors. This interaction can modulate their activity, leading to various biological effects.

Therapeutic Potential

Research indicates that compounds with similar structural features often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some derivatives show effectiveness against bacterial and fungal strains.
  • Anticancer Properties : Isoxazole derivatives have been explored for their potential to inhibit tumor growth.
  • Anti-inflammatory Effects : Compounds in this category may reduce inflammation in various models.

Antimicrobial Studies

A study highlighted the antimicrobial properties of related compounds, where certain derivatives demonstrated significant inhibition against pathogenic bacteria and fungi. For instance, compounds similar to this compound showed effective inhibition rates comparable to standard antibiotics .

Anticancer Research

In anticancer studies, derivatives were tested against various cancer cell lines. One notable finding was that certain isoxazole derivatives exhibited IC50 values in the low micromolar range, indicating potent activity against cancer cells . The structure–activity relationship (SAR) analysis suggested that modifications to the isoxazole ring could enhance efficacy.

Toxicity Assessment

Toxicity studies using zebrafish embryos provided insights into the safety profile of related compounds. It was observed that some derivatives had low toxicity levels while maintaining significant biological activity .

Comparison with Similar Compounds

Compound NameBiological ActivityIC50 (μM)Remarks
Compound AAntimicrobial10Effective against Gram-positive bacteria
Compound BAnticancer5Inhibits proliferation in cancer cell lines
Compound CAnti-inflammatory15Reduces cytokine production

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The target compound’s furan-pyridine hybrid system contrasts with the indolinone-pyridine framework in analogs, which exhibit moderate bioactivity (IC50 ~5–6 µM). Compared to ranitidine-related compounds (), the target lacks the nitroacetamide and dimethylamino groups, which are critical for H2-receptor antagonism but prone to metabolic degradation .

Physicochemical Properties: The methylisoxazole-carboxamide group in the target compound likely improves solubility over purely aromatic systems (e.g., quinoline derivatives in ) due to hydrogen-bonding capacity . Ranitidine analogs () exhibit higher polarity due to sulfanyl and nitro groups, which may enhance water solubility but reduce membrane permeability .

Biological Activity Trends :

  • Compounds with electron-withdrawing groups (e.g., fluoro in ) show marginally higher activity (IC50 5.797 µM vs. 5.408 µM for methyl-substituted analogs), suggesting substituent electronic effects influence target binding .
  • The target compound’s furan-pyridine system may confer redox instability compared to more saturated scaffolds (e.g., thiazole in ) .

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